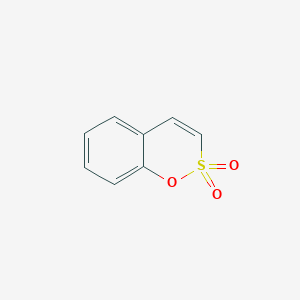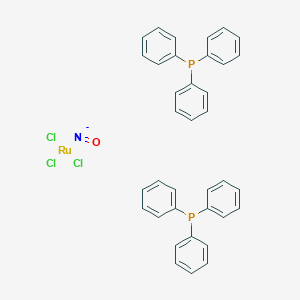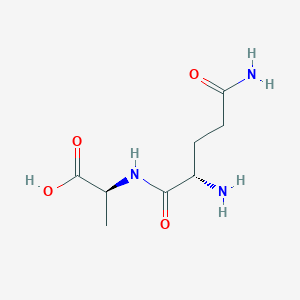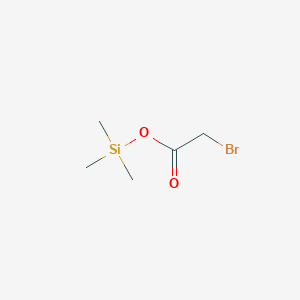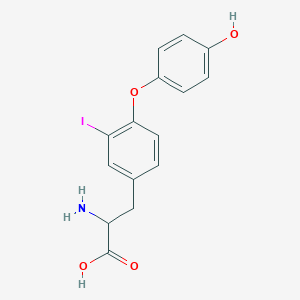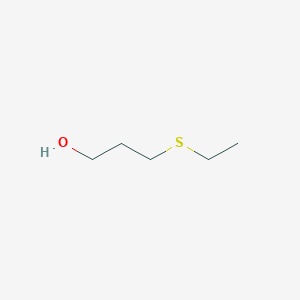
1-Hexadecanol, aluminum salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecanol, aluminum salt is a compound that has gained significant interest in scientific research due to its unique properties and potential applications. This compound is a type of aluminum alkoxide that is commonly used as a catalyst in various chemical reactions. In
Mécanisme D'action
The mechanism of action of 1-Hexadecanol, aluminum salt is not well understood. However, it is believed to act as a Lewis acid catalyst, facilitating the formation of new chemical bonds during the reaction.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1-Hexadecanol, aluminum salt. However, studies have shown that exposure to this compound can cause skin and eye irritation. It is also believed to have low toxicity, making it relatively safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Hexadecanol, aluminum salt in laboratory experiments is its high catalytic activity. This makes it an efficient catalyst for various chemical reactions. Additionally, it is relatively inexpensive and readily available, making it an attractive option for researchers.
However, there are also limitations to using this compound in laboratory experiments. For example, it is sensitive to air and moisture, which can affect its catalytic activity. Additionally, it has limited solubility in water, which can make it difficult to use in aqueous reactions.
Orientations Futures
There are numerous future directions for research on 1-Hexadecanol, aluminum salt. One potential area of study is its use in the production of biofuels. It has been shown to be an effective catalyst in the transesterification of vegetable oils, which is a key step in the production of biodiesel.
Another area of research is the use of 1-Hexadecanol, aluminum salt in the production of pharmaceuticals. It has been shown to be an effective catalyst in the synthesis of various drugs, including anti-inflammatory agents and antihistamines.
Finally, there is potential for the use of 1-Hexadecanol, aluminum salt in the production of new materials. It has been shown to be an effective crosslinking agent in the production of polymers, and further research could lead to the development of new materials with unique properties.
Conclusion
1-Hexadecanol, aluminum salt is a compound with numerous potential applications in scientific research. Its high catalytic activity, low toxicity, and relative affordability make it an attractive option for researchers. While there is still much to learn about this compound, its unique properties make it a promising area of study for future research.
Méthodes De Synthèse
The synthesis of 1-Hexadecanol, aluminum salt is achieved through the reaction of aluminum isopropoxide with 1-hexadecanol in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere and at elevated temperatures. The resulting product is a white solid that is soluble in organic solvents.
Applications De Recherche Scientifique
1-Hexadecanol, aluminum salt has numerous applications in scientific research. It is commonly used as a catalyst in the synthesis of various organic compounds, including esters, ethers, and alcohols. Additionally, it is used as a crosslinking agent in the production of polymers and as a stabilizer in the production of emulsions.
Propriétés
Numéro CAS |
19141-82-3 |
|---|---|
Nom du produit |
1-Hexadecanol, aluminum salt |
Formule moléculaire |
C48H99AlO3 |
Poids moléculaire |
751.3 g/mol |
Nom IUPAC |
aluminum;hexadecan-1-olate |
InChI |
InChI=1S/3C16H33O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h3*2-16H2,1H3;/q3*-1;+3 |
Clé InChI |
CMEVTVGFRCKPGC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCC[O-].[Al+3] |
SMILES canonique |
CCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCC[O-].[Al+3] |
Autres numéros CAS |
19141-82-3 |
Numéros CAS associés |
36653-82-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








